molecular formula C23H36ClNO2 B2955266 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE CAS No. 464877-27-8

1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE

Cat. No.: B2955266
CAS No.: 464877-27-8
M. Wt: 394
InChI Key: KZPFQFIXGWARHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE is a complex organic compound with a unique structure that includes an adamantane moiety, a phenoxy group, and a tert-butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the phenoxy group via an etherification reaction. The tert-butylamino group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and bioavailability, while the phenoxy and tert-butylamino groups contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1-ADAMANTYL)PHENOXY]-3-PIPERIDINOPROPAN-2-OL HYDROCHLORIDE: Similar structure but with a piperidine group instead of a tert-butylamino group.

    1-[4-(1-ADAMANTYL)PHENOXY]-3-(DIMETHYLAMINO)PROPAN-2-OL HYDROCHLORIDE: Contains a dimethylamino group instead of a tert-butylamino group.

Uniqueness

1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE is unique due to the presence of the tert-butylamino group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-(tert-butylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO2.ClH/c1-22(2,3)24-14-20(25)15-26-21-6-4-19(5-7-21)23-11-16-8-17(12-23)10-18(9-16)13-23;/h4-7,16-18,20,24-25H,8-15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPFQFIXGWARHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.